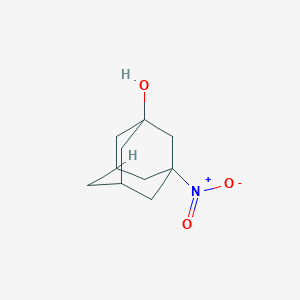

3-Nitroadamantan-1-ol

CAS No.:

Cat. No.: VC14069757

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO3 |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 3-nitroadamantan-1-ol |

| Standard InChI | InChI=1S/C10H15NO3/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13)14/h7-8,12H,1-6H2 |

| Standard InChI Key | NOMFDAFFPMKYQB-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

3-Nitroadamantan-1-ol features a tricyclo[3.3.1.1³,⁷]decane skeleton with functional groups at strategic positions. Key physicochemical properties derived from analogous compounds include:

| Property | Value/Description | Source Analogy |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ | , |

| Molecular Weight | 209.23 g/mol | Calculated |

| Functional Groups | -NO₂ (3-position), -OH (1-position) | , |

| Stability | Thermally stable, hygroscopic |

The adamantane core’s rigidity influences the compound’s stereoelectronic properties, with the nitro group introducing electron-withdrawing effects and the hydroxyl group enabling hydrogen bonding .

Synthesis Pathways

Nitration of Adamantane Derivatives

Electrophilic nitration using nitronium ions (NO₂⁺) is a cornerstone method for introducing nitro groups to adamantane. Olah et al. demonstrated that nitronium hexafluorophosphate (NO₂⁺PF₆⁻) in methylene chloride or nitroethane facilitates nitration at tertiary C-H bonds . For 3-nitroadamantan-1-ol, a two-step approach is hypothesized:

-

Nitration: Adamantane reacts with NO₂⁺PF₆⁻ under controlled conditions to yield 3-nitroadamantane.

-

Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at the 1-position.

A patent by CN104761456A details a related process for 3-amino-1-adamantanol, where nitration of amantadine hydrochloride with mixed acids (H₂SO₄/HNO₃) achieves an 89.4% yield . Adapting this method, nitration followed by alkaline hydroxylation could synthesize 3-nitroadamantan-1-ol:

Step 1: Nitration

Adamantane derivatives (e.g., 1-hydroxyadamantane) undergo nitration in sulfuric acid with nitric acid at 10–30°C. The nitration mixture’s mol ratio (HNO₃:H₂SO₄ = 1:2.5–1:7.5) optimizes electrophilic substitution .

Step 2: Hydroxylation

The nitro intermediate is treated with aqueous sodium hydroxide (pH 11–14) at ≤80°C to introduce the hydroxyl group .

Alternative Routes

-

Direct Functionalization: Protolytic activation of NO₂⁺ with strong acids (e.g., HF/SbF₅) may enable simultaneous nitration and hydroxylation .

-

Enzymatic Methods: Oxidoreductases could theoretically mediate regioselective hydroxylation, though no experimental data exists.

Reaction Mechanisms

Electrophilic Nitration

The nitronium ion (NO₂⁺) attacks the adamantane framework’s tertiary carbon, forming a σ-complex intermediate. Subsequent deprotonation stabilizes the nitro group (Figure 1) :

Figure 1: Proposed nitration mechanism for adamantane derivatives .

Hydroxylation Dynamics

Alkaline conditions facilitate nucleophilic substitution or oxidation. For example, sodium hydroxide may hydrolyze a nitrite ester intermediate to yield the alcohol :

Applications and Derivatives

Materials Science

Functionalized adamantanes enhance polymer thermal stability. For instance, nitro-hydroxyl derivatives could serve as crosslinkers in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume